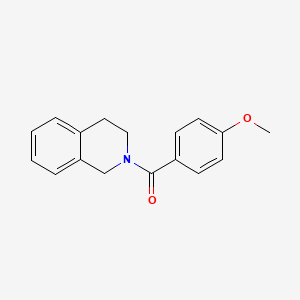![molecular formula C15H21N3O4 B5498864 N-{2-[2-(3-methoxybenzyl)-4-morpholinyl]-2-oxoethyl}urea](/img/structure/B5498864.png)
N-{2-[2-(3-methoxybenzyl)-4-morpholinyl]-2-oxoethyl}urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[2-(3-methoxybenzyl)-4-morpholinyl]-2-oxoethyl}urea, also known as MBMU, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. MBMU is a urea derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied. In
Wirkmechanismus
The mechanism of action of N-{2-[2-(3-methoxybenzyl)-4-morpholinyl]-2-oxoethyl}urea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-{2-[2-(3-methoxybenzyl)-4-morpholinyl]-2-oxoethyl}urea has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in tumor invasion and metastasis. N-{2-[2-(3-methoxybenzyl)-4-morpholinyl]-2-oxoethyl}urea has also been shown to inhibit the activity of phosphodiesterase (PDE), which is an enzyme that breaks down cyclic nucleotides and regulates various signaling pathways. In addition, N-{2-[2-(3-methoxybenzyl)-4-morpholinyl]-2-oxoethyl}urea has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects
N-{2-[2-(3-methoxybenzyl)-4-morpholinyl]-2-oxoethyl}urea has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, inhibition of angiogenesis, and neuroprotective effects. N-{2-[2-(3-methoxybenzyl)-4-morpholinyl]-2-oxoethyl}urea has also been shown to have anti-inflammatory effects and to modulate the immune system. In addition, N-{2-[2-(3-methoxybenzyl)-4-morpholinyl]-2-oxoethyl}urea has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-{2-[2-(3-methoxybenzyl)-4-morpholinyl]-2-oxoethyl}urea has several advantages for lab experiments, including its high potency and selectivity, its ability to cross the blood-brain barrier, and its potential for use in drug development. However, N-{2-[2-(3-methoxybenzyl)-4-morpholinyl]-2-oxoethyl}urea also has some limitations, including its complex synthesis method, its potential toxicity, and its limited availability.
Zukünftige Richtungen
There are several potential future directions for research on N-{2-[2-(3-methoxybenzyl)-4-morpholinyl]-2-oxoethyl}urea. One direction is to further explore its potential as a drug candidate for various diseases, including cancer and neurological disorders. Another direction is to study its mechanism of action in more detail, particularly its interactions with MMPs, PDEs, and the MAPK pathway. Additionally, there is potential for the development of new N-{2-[2-(3-methoxybenzyl)-4-morpholinyl]-2-oxoethyl}urea derivatives with improved potency and selectivity. Overall, N-{2-[2-(3-methoxybenzyl)-4-morpholinyl]-2-oxoethyl}urea is a promising compound with significant potential for future research and development.
Synthesemethoden
N-{2-[2-(3-methoxybenzyl)-4-morpholinyl]-2-oxoethyl}urea has been synthesized using various methods, including the reaction of 3-methoxybenzaldehyde with 4-morpholinecarboxylic acid to form 2-(3-methoxybenzyl)-4-morpholinylacetic acid. This intermediate product is then converted to N-{2-[2-(3-methoxybenzyl)-4-morpholinyl]-2-oxoethyl}urea by reacting it with phosgene and urea. Another method involves the reaction of 2-(3-methoxybenzyl)-4-morpholinylacetic acid with isocyanate to form N-{2-[2-(3-methoxybenzyl)-4-morpholinyl]-2-oxoethyl}urea. The synthesis of N-{2-[2-(3-methoxybenzyl)-4-morpholinyl]-2-oxoethyl}urea is a complex process that requires careful control of reaction conditions to obtain high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-{2-[2-(3-methoxybenzyl)-4-morpholinyl]-2-oxoethyl}urea has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug development. In cancer research, N-{2-[2-(3-methoxybenzyl)-4-morpholinyl]-2-oxoethyl}urea has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, N-{2-[2-(3-methoxybenzyl)-4-morpholinyl]-2-oxoethyl}urea has been studied for its potential neuroprotective effects and its ability to cross the blood-brain barrier. N-{2-[2-(3-methoxybenzyl)-4-morpholinyl]-2-oxoethyl}urea has also been studied as a potential drug candidate for various diseases, including Alzheimer's disease and multiple sclerosis.
Eigenschaften
IUPAC Name |
[2-[2-[(3-methoxyphenyl)methyl]morpholin-4-yl]-2-oxoethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-21-12-4-2-3-11(7-12)8-13-10-18(5-6-22-13)14(19)9-17-15(16)20/h2-4,7,13H,5-6,8-10H2,1H3,(H3,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIFLHMFWCTFNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2CN(CCO2)C(=O)CNC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[2-(3-methoxybenzyl)-4-morpholinyl]-2-oxoethyl}urea (non-preferred name) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(5-bromo-2-hydroxybenzylidene)-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5498786.png)
![3-{[(3-phenylpropyl)amino]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B5498788.png)

![3-(2-chlorophenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5498800.png)
![(3aR*,7aS*)-5-methyl-2-[4-(1H-pyrazol-1-yl)benzoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5498808.png)
![N-(tert-butyl)-2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]acetamide](/img/structure/B5498815.png)
![1'-[(4,5-dimethyl-2-furyl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5498818.png)
![methyl N-{[6-(3-fluoro-4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-N-methyl-L-alaninate](/img/structure/B5498819.png)
![(1R*,2R*,6S*,7S*)-4-[(2,3-dichlorophenyl)sulfonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5498822.png)
![2-[(4-allyl-5-{[(2-fluorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5498850.png)
![isopropyl 4-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5498858.png)
![N-(4-bromophenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B5498868.png)
![5-[4-(allyloxy)-3-ethoxybenzylidene]-1-(4-chloro-2,5-dimethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5498871.png)
![N-[2-(1-hydroxycyclopentyl)ethyl]-N-methyl-4-(2-methyl-2H-tetrazol-5-yl)benzamide](/img/structure/B5498877.png)